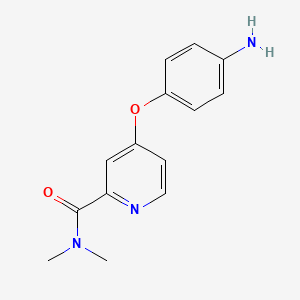

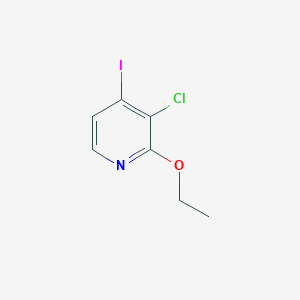

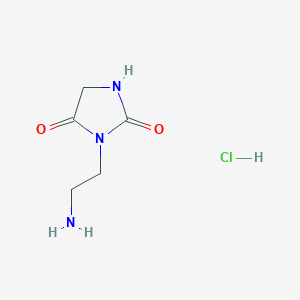

![molecular formula C15H12N2O2S B3257134 2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole CAS No. 2842-13-9](/img/structure/B3257134.png)

2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole

Descripción general

Descripción

“2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole” is a chemical compound with diverse scientific applications. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes “this compound”, has been extensively studied . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Molecular Structure Analysis

The molecules are composed of substituted benzotriazoles with a phenyl group in the 2-position, which carries a hydroxy group in the ortho-position . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis

The pegylated phosphodiester-iodinated benzothiazole undergoes conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This reaction is essential to molecular brachytherapy .Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been studied for their anticonvulsant properties . The specific targets for these compounds could be various proteins or enzymes involved in the neurological pathways that regulate seizures.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that can suppress convulsant activity . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

These pathways could involve the regulation of neurotransmitters or ion channels that play a role in the generation and propagation of seizures .

Result of Action

The result of the compound’s action would be the suppression of convulsant activity, given the anticonvulsant properties of benzothiazole derivatives . This would involve molecular and cellular changes in the neurological pathways that regulate seizures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Direcciones Futuras

There are several future directions for research on 2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its pharmacokinetic properties in vivo.

Aplicaciones Científicas De Investigación

2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-9(18)16-10-6-7-13(19)11(8-10)15-17-12-4-2-3-5-14(12)20-15/h2-8,19H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZRECMJLAVILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234142 | |

| Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2842-13-9 | |

| Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)

![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)